molecular formula C13H13ClO2 B050566 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid CAS No. 165317-79-3

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid

Cat. No. B050566
M. Wt: 236.69 g/mol
InChI Key: PUEVPYKWPGVGGE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry and materials science. Although specific research directly related to this compound is limited, insights can be drawn from studies on structurally related compounds.

Synthesis Analysis

The synthesis of related cyclohexene derivatives often involves palladium-catalyzed cyclization processes. For example, 2-bromocyclohex-1-enecarboxylic acids have been carbonylatively cyclized with arylhydrazines under carbon monoxide pressure in the presence of a palladium catalyst to give hydroisoindoline diones, highlighting a method that could potentially be adapted for the synthesis of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid (Il Yoon & C. Cho, 2015).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular structure of cyclohexene derivatives. For instance, the crystal structure of 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one was determined by X-ray diffraction, providing insights into the conformation and interactions within such molecules (Zhao et al., 2009).

Chemical Reactions and Properties

Cyclohexene derivatives undergo various chemical reactions, such as ring-closing metathesis and diastereoselective Grignard reactions, to synthesize functionalized compounds. These reactions highlight the versatility of cyclohexene derivatives in synthetic chemistry (Xin Cong & Z. Yao, 2006).

Physical Properties Analysis

The physical properties, including crystal packing and hydrogen bonding patterns, of cyclohexene derivatives can be studied through X-ray crystallography. For example, 4-chlorophenoxyacetic acid included in beta-cyclodextrin exhibited unique stacking and hydrogen bonding patterns, demonstrating the importance of physical characterization in understanding material properties (Frantzeska Tsorteki et al., 2005).

Chemical Properties Analysis

The chemical properties of cyclohexene derivatives, such as reactivity and stability, can be influenced by their molecular structure. Studies on the reactivity of various substituted phenyl-cyclohex-1-enecarboxylic acids with diazodiphenylmethane in different solvents have provided insights into the effects of molecular structure on chemical reactivity (J. Nikolic, G. Uscumlic, & I. Juranić, 2010).

Scientific Research Applications

Chemical Synthesis and Reactivity

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid and related compounds are extensively used in chemical synthesis. For example, 2-Bromocyclohex-1-enecarboxylic acids, which are structurally similar, are used in palladium-catalyzed cyclization processes to produce 2-anilinohydroisoindoline-1,3-diones, highlighting their utility in complex organic syntheses (Yoon & Cho, 2015). Additionally, the reactivities of 2-(4-substituted phenyl)-cyclohex-1-enecarboxylic acids with diazodiphenylmethane have been studied, demonstrating their importance in understanding chemical kinetics and solvent effects (Nikolic, Uscumlic, & Juranić, 2010).

Photogeneration and Reactivity of Aryl Cations

Research into the photogeneration and reactivity of aryl cations from aromatic halides, such as 4-chlorophenol, has shown that these compounds can lead to various products through different reaction paths, including reductive dehalogenation (Protti, Fagnoni, Mella, & Albini, 2004). This kind of research is vital for understanding the fundamental processes in photochemistry.

Environmental Applications

Compounds like 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid are also significant in environmental science. For instance, studies on the hydrodechlorination of 4-chlorophenol in aqueous phases using various catalysts offer insights into removing toxic chlorinated compounds from water, thereby addressing environmental pollution issues (Calvo, Gilarranz, Casas, Mohedano, & Rodriguez, 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid, such as certain enaminones, have been investigated for their potential as anticonvulsants. The crystal structures of these compounds provide insights into their interactions and possible therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Safety And Hazards

The safety data sheet for 4-Chlorophenylboronic acid indicates that it is harmful if swallowed and causes skin and eye irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for “4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid” were not found, similar compounds have been investigated for their potential applications in treating various diseases .

properties

IUPAC Name

4-(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1,5-8,11H,2-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEVPYKWPGVGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614302
Record name 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid

CAS RN

165317-79-3
Record name 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve the product (1.75 g) from STEP 1 in THF (100 mL), treat with 40% H2SO4 (25 mL) and heat the reaction mixture at reflux for 5.5 h. Remove most of the solvent in vacuo, dilute the reaction mixture with water and extract with Et2O. Separate the organic layer and concentrate to give 4-(4-chlorophenyl)-cyclohex-3-enecarboxylic acid (1.36 g).
Name
product
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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